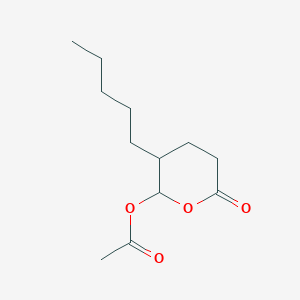
(1S,3R)-1-tert-Butyl-3-methylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-1-tert-Butyl-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group at the first carbon and a methyl group at the third carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-tert-Butyl-3-methylcyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane as the core structure.
Introduction of tert-Butyl Group: A tert-butyl group is introduced at the first carbon through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Group: The methyl group is introduced at the third carbon via a similar Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction conditions and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of tert-butylcyclopentanone or 3-methylcyclopentanone.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of tert-butyl-3-bromocyclopentane or tert-butyl-3-chlorocyclopentane.
Chemistry:
Chiral Synthesis: The compound’s stereochemistry makes it valuable in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance enantioselectivity.
Biology and Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with specific biological activities.
Biomolecular Interactions: It can be used to study interactions with enzymes and receptors due to its defined stereochemistry.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Fragrance and Flavor Industry: Its derivatives may be used in the formulation of fragrances and flavors.
作用机制
The mechanism by which (1S,3R)-1-tert-Butyl-3-methylcyclopentane exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
相似化合物的比较
(1S,3S)-1-tert-Butyl-3-methylcyclopentane: Differing only in the stereochemistry at the third carbon, this compound may exhibit different reactivity and biological activity.
tert-Butylcyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
3-Methylcyclopentane: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: (1S,3R)-1-tert-Butyl-3-methylcyclopentane is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
13398-31-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
(1S,3R)-1-tert-butyl-3-methylcyclopentane |
InChI |
InChI=1S/C10H20/c1-8-5-6-9(7-8)10(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI 键 |
VAHRVGZBYAAYPN-BDAKNGLRSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H](C1)C(C)(C)C |
规范 SMILES |
CC1CCC(C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

